molecular formula C24H21NO2 B14956071 7-(4-methoxyphenyl)-7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one

7-(4-methoxyphenyl)-7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one

Cat. No.: B14956071
M. Wt: 355.4 g/mol
InChI Key: CEVMXPMLMUFLDU-UHFFFAOYSA-N
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Description

12-(4-METHOXYPHENYL)-1,2,3,4,5,12-HEXAHYDRO-5-AZATETRAPHEN-1-ONE is a complex organic compound with a unique structure that includes a methoxyphenyl group and a hexahydro-azatetra-phenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-(4-METHOXYPHENYL)-1,2,3,4,5,12-HEXAHYDRO-5-AZATETRAPHEN-1-ONE typically involves multi-step organic reactions. One common method involves the use of a three-necked, round-bottomed flask equipped with an addition funnel, reflux condenser, and mechanical stirrer. The reaction mixture is heated to reflux, and reagents such as tetrahydrofuran (THF), water, benzamidine hydrochloride monohydrate, potassium bicarbonate, and 4-methoxyphenacyl bromide are added sequentially .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

12-(4-METHOXYPHENYL)-1,2,3,4,5,12-HEXAHYDRO-5-AZATETRAPHEN-1-ONE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

12-(4-METHOXYPHENYL)-1,2,3,4,5,12-HEXAHYDRO-5-AZATETRAPHEN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 12-(4-METHOXYPHENYL)-1,2,3,4,5,12-HEXAHYDRO-5-AZATETRAPHEN-1-ONE involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • Pyridazinones containing the (4-methoxyphenyl)piperazine moiety

Uniqueness

12-(4-METHOXYPHENYL)-1,2,3,4,5,12-HEXAHYDRO-5-AZATETRAPHEN-1-ONE is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H21NO2

Molecular Weight

355.4 g/mol

IUPAC Name

7-(4-methoxyphenyl)-9,10,11,12-tetrahydro-7H-naphtho[1,2-b]quinolin-8-one

InChI

InChI=1S/C24H21NO2/c1-27-17-12-9-16(10-13-17)22-19-14-11-15-5-2-3-6-18(15)24(19)25-20-7-4-8-21(26)23(20)22/h2-3,5-6,9-14,22,25H,4,7-8H2,1H3

InChI Key

CEVMXPMLMUFLDU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4C=C3)NC5=C2C(=O)CCC5

Origin of Product

United States

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